4-Bromo-2-(cyanomethyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMKJMXHZUCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzimidazole Acetonitrile Derivatives: A Technical Guide to Synthesis, Bioactivity, and Drug Discovery
Abstract
This technical guide provides an in-depth exploration of benzimidazole acetonitrile derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Structurally analogous to naturally occurring purines, these molecules serve as privileged scaffolds in drug discovery, demonstrating a vast range of pharmacological activities.[1][2] This document delineates the strategic synthesis of the core benzimidazole-2-acetonitrile synthon and its subsequent derivatization. It offers a comprehensive analysis of the spectrum of biological activities, with a particular focus on anticancer mechanisms such as tubulin polymerization inhibition.[1] Furthermore, this guide elucidates key structure-activity relationships (SAR) and provides detailed, field-proven experimental protocols for both synthesis and biological evaluation. The content herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to innovate within this promising area of therapeutic development.
The Benzimidazole Acetonitrile Scaffold: A Privileged Synthon in Medicinal Chemistry
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[3] Its structural resemblance to endogenous purines allows it to readily interact with a variety of biological macromolecules, including enzymes and nucleic acids, making it a "privileged scaffold" in drug design.[1][4] This inherent bio-isosterism has led to the development of numerous clinically significant drugs, from the proton-pump inhibitor omeprazole to the anthelmintic agent albendazole.[2][5]
Within this class, the 1H-benzimidazole-2-acetonitrile moiety stands out as a particularly versatile synthon. The defining feature is the acetonitrile group (-CH₂CN) at the C2 position. The methylene protons of this group are acidic, rendering them susceptible to deprotonation. This creates a highly reactive nucleophilic center, which serves as a synthetic handle for a wide array of chemical transformations. This reactivity is the foundation for constructing large libraries of derivatives, enabling extensive exploration of the chemical space for therapeutic applications.[6][7]
Synthesis and Derivatization Strategies
The construction of benzimidazole acetonitrile derivatives is a well-established yet evolving field, with modern methodologies offering significant advantages in efficiency and yield.
Core Synthon Synthesis
The foundational step is the synthesis of the 1H-benzimidazole-2-acetonitrile core. The most common and reliable method involves the cyclocondensation of an o-phenylenediamine with a suitable C2-building block. A standard laboratory procedure involves reacting o-phenylenediamine with ethyl 2-cyanoacetimidate hydrochloride.[6] This reaction proceeds efficiently to form the stable benzimidazole ring system.
Key Derivatization Pathway: Knoevenagel Condensation
The most powerful strategy for derivatizing the core synthon is the Knoevenagel condensation. This reaction exploits the reactivity of the α-methylene protons of the acetonitrile group. In the presence of a base (e.g., piperidine, basic alumina), the methylene group is deprotonated, forming a carbanion that subsequently attacks the carbonyl carbon of an aromatic aldehyde.[7] The resulting intermediate readily dehydrates to yield a 2-(α-cyanostyryl)benzimidazole, also known as a benzimidazole-derived acrylonitrile.[1][7]
Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating for these reactions.[1][8] Microwave irradiation provides rapid, uniform heating, which dramatically reduces reaction times from hours to minutes, minimizes side product formation, and often leads to higher yields.[8] This efficiency is a critical advantage in the context of drug discovery, where rapid library synthesis is paramount for screening programs.
Below is a generalized workflow for the synthesis of benzimidazole acetonitrile derivatives.
Caption: General workflow for synthesis of benzimidazole acetonitrile derivatives.
Spectrum of Biological Activities and Therapeutic Targets
Benzimidazole acetonitrile derivatives exhibit a remarkable diversity of biological activities, positioning them as promising candidates for treating a wide range of diseases.[9]
Anticancer Activity
The most extensively studied application is in oncology.[10] These derivatives act on numerous biological targets within cancer cells to exert their antiproliferative effects.[1]
-
Tubulin Polymerization Inhibition: A primary mechanism of action is the disruption of microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine binding site on β-tubulin, certain benzimidazole derivatives inhibit the polymerization of tubulin into microtubules. This disruption leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[1][11] Nocodazole is a well-known benzimidazole-containing agent that functions through this mechanism.[1]
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
-
Other Anticancer Targets: Beyond tubulin, these compounds have been shown to inhibit topoisomerases I and II, act as antiangiogenic agents, and function as kinase inhibitors.[1][12] Their structural similarity to purines also allows them to interact with DNA and RNA, either as intercalators or as minor groove binders.[1][4]
Antimicrobial and Antiviral Activity
Several benzimidazole derivatives have demonstrated potent activity against a range of pathogens. Novel derivatives have shown effective growth inhibition of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[10][13] The benzimidazole scaffold is also present in approved antiviral drugs like enviroxine, highlighting the potential of this chemical class in virology.[2]
Anti-inflammatory and Antiparasitic Activity
The scaffold has been explored for its anti-inflammatory properties, with derivatives showing inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[14][15] Additionally, the benzimidazole core is central to many anthelmintic drugs used in veterinary and human medicine, and derivatives continue to be investigated for activity against parasites like Giardia intestinalis.[16]
Structure-Activity Relationship (SAR) Analysis
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. For benzimidazole acetonitrile derivatives, the biological activity is significantly influenced by the nature and position of substituents on the aromatic rings.
-
N1-Position: Substitution at the N1 position of the benzimidazole ring can modulate lipophilicity and pharmacokinetic properties. Alkyl or aryl groups at this position can influence cell permeability and target engagement.[15]
-
C2-Substituent: The acrylonitrile moiety at C2 is critical. Modifications to the phenyl ring introduced via the Knoevenagel condensation have a profound impact on activity. For example, in anticancer derivatives, the presence of electron-withdrawing groups (e.g., -CF₃, -NO₂) or halogen atoms (e.g., -Cl, -Br) on this phenyl ring often enhances cytotoxic potency.[1][16]
-
C5/C6-Positions: Substitution on the fused benzene ring of the benzimidazole core can also fine-tune activity. Small electron-donating or electron-withdrawing groups at the C5 or C6 positions can alter the electronic properties of the entire ring system, affecting target binding affinity.[14][15]
Caption: Key structural modification points and their influence on biological activity.
Key Experimental Protocols
The following protocols provide standardized, reproducible methods for the synthesis and biological evaluation of benzimidazole acetonitrile derivatives.
Protocol 1: Microwave-Assisted Synthesis of a Benzimidazole Acrylonitrile Derivative
This protocol describes the Knoevenagel condensation of 1H-benzimidazole-2-acetonitrile with an aromatic aldehyde using microwave irradiation, adapted from established methods.[1]
Materials:
-
1H-Benzimidazole-2-acetonitrile
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Acetonitrile (reagent grade)
-
Piperidine (catalyst)
-
Microwave synthesizer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)
Procedure:
-
To a 10 mL microwave reaction vessel, add 1H-benzimidazole-2-acetonitrile (1.0 mmol, 1 eq.).
-
Add the selected aromatic aldehyde (1.1 mmol, 1.1 eq.).
-
Add acetonitrile (5 mL) to dissolve/suspend the reactants.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 150°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): Purify the crude residue by column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., 100% dichloromethane gradually increasing to 2% methanol in dichloromethane) to isolate the pure product.
-
Characterization (Self-Validation): Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In-Vitro Antiproliferative MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[17]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette and plate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Compendium
The following table summarizes the in-vitro antiproliferative activity of representative benzimidazole acrylonitrile derivatives against various cancer cell lines, showcasing their potency.
| Compound ID | R-Group on C2-Phenyl Ring | Cancer Cell Line | IC₅₀ (µM)[1] |
| Compound A | 4-Cl | K562 (Leukemia) | 0.052 |
| Compound B | 4-Br | K562 (Leukemia) | 0.041 |
| Compound C | 4-CF₃ | HL-60 (Leukemia) | 0.098 |
| Compound D | 3,4,5-(OCH₃)₃ | Jurkat (T-cell Leukemia) | 0.086 |
| Nocodazole | (Reference Drug) | K562 (Leukemia) | 0.027 |
Future Perspectives and Conclusion
Benzimidazole acetonitrile derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability, coupled with their potent and diverse biological activities, ensures their continued relevance in drug discovery. Future research will likely focus on several key areas:
-
Target Specificity: Designing new derivatives with enhanced selectivity for specific cancer-related targets (e.g., particular kinases or tubulin isotypes) to minimize off-target effects and improve therapeutic index.
-
Overcoming Resistance: Developing compounds that are effective against drug-resistant cancer cell lines or microbial strains.[18]
-
Hybrid Molecules: Creating hybrid molecules that combine the benzimidazole acetonitrile scaffold with other pharmacophores to achieve synergistic or multi-target effects.[2]
References
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (Source: PMC, [Link])
-
Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives. (Source: ResearchGate, [Link])
-
Benzimidazole synthesis. (Source: Organic Chemistry Portal, [Link])
-
1H-Benzimidazole-2-acetonitriles as Synthon in Fused Benzimidazole Synthesis. (Source: ResearchGate, [Link])
-
Recent Developments in Benzimidazole Derivatives (2023). (Source: ResearchGate, [Link])
-
Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (Source: University of Florida, [Link])
-
A facile tandem synthesis of α-benzyl benzimidazole acetonitriles. (Source: ResearchGate, [Link])
-
Recent achievements in the synthesis of benzimidazole derivatives. (Source: RSC Publishing, [Link])
-
Benzimidazole and its derivatives: Recent Advances (2020-2022). (Source: ResearchGate, [Link])
-
Biological activities of benzimidazole derivatives: A review. (Source: International Science Community Association, [Link])
- Preparation method for benzimidazole substituted acrylonitrile derivative.
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (Source: ThaiScience, [Link])
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (Source: PMC, [Link])
-
A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (Source: IJCRT.org, [Link])
-
BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – A REVIEW. (Source: Zenodo, [Link])
-
Structure activity relationship of benzimidazole derivatives. (Source: ResearchGate, [Link])
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (Source: MDPI, [Link])
-
Current Achievements of Benzimidazole: A Review. (Source: Preprints.org, [Link])
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (Source: PubMed, [Link])
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (Source: ResearchGate, [Link])
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (Source: ResearchGate, [Link])
-
A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (Source: Neuroquantology, [Link])
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source: ResearchGate, [Link])
-
Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (Source: Bentham Science, [Link])
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (Source: PMC, [Link])
Sources
- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. isca.in [isca.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. zenodo.org [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 15. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. ozguryayinlari.com [ozguryayinlari.com]
- 18. Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
4-bromo-2-(cyanomethyl)benzimidazole MSDS safety data
Executive Summary
This technical guide provides a comprehensive safety and operational framework for 4-bromo-2-(cyanomethyl)benzimidazole (IUPAC: (4-bromo-1H-benzimidazol-2-yl)acetonitrile). As a halogenated benzimidazole derivative featuring a cyanomethyl moiety, this compound serves as a critical scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) and other bioactive heterocycles.
This document moves beyond standard Safety Data Sheet (SDS) parameters, offering researchers a causality-driven protocol for handling, storage, and emergency response. It integrates GHS classification logic with practical laboratory workflows to ensure data integrity and personnel safety.
Part 1: Chemical Identity & Physiochemical Profile
Understanding the physical state and reactivity profile is the first step in designing a safe experimental protocol.
| Property | Specification | Operational Implication |
| Chemical Name | 4-bromo-2-(cyanomethyl)benzimidazole | Primary identifier for inventory/waste. |
| CAS Number | 1228062-84-9 (Primary ref) | Use for precise database searching. |
| Molecular Formula | C₉H₆BrN₃ | Halogenated waste stream required. |
| Molecular Weight | 236.07 g/mol | Calculation basis for stoichiometry. |
| Physical State | Solid (Powder/Crystalline) | Dust explosion hazard; inhalation risk. |
| Melting Point | >200°C (Predicted) | Thermally stable under standard drying. |
| Solubility | DMSO, DMF, Methanol | Use compatible solvent-resistant gloves. |
| pKa | ~10.5 (Benzimidazole NH) | Amphoteric; soluble in acidic/basic media. |
Part 2: Hazard Identification & Safety Architecture
GHS Classification & Mechanistic Toxicology
While specific toxicological data for this exact isomer is often proprietary, its structural pharmacophore (benzimidazole + nitrile) dictates the following Authoritative Hazard Extrapolations:
-
Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332).
-
Skin & Eye Irritation: Category 2A/2 (H315/H319).
-
Target Organ Toxicity (STOT-SE): Category 3 (H335).
The Safety Decision Matrix (Workflow)
The following diagram illustrates the logical flow for handling this compound, integrating exposure assessment with immediate response.
Figure 1: Operational Safety Decision Matrix for handling halogenated benzimidazole nitriles.
Part 3: Handling, Storage, & Stability Protocols
Storage Causality
-
Protocol: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Causality: The methylene protons adjacent to the nitrile group (at the C2 position) are acidic (
). In the presence of moisture and ambient bases, slow hydrolysis of the nitrile to an amide or carboxylic acid can occur. Additionally, the benzimidazole nitrogen is susceptible to N-oxidation over prolonged exposure to air.
Solubilization & Reaction Setup
-
Solvent Choice: Dissolve in DMSO or DMF for biological assays; use Ethanol/Methanol for synthetic reflux.
-
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄) which may attack the benzimidazole ring. Avoid strong mineral acids (
, ) unless hydrolysis of the nitrile is the intended synthetic step.
Waste Management (Self-Validating System)
-
Segregation: This compound contains Bromine . It must be segregated into "Halogenated Organic Waste."
-
Validation: Do not mix with acidic waste streams if cyanide release is theoretically possible (though unlikely without heating). Check pH of waste container to ensure it remains neutral or slightly basic.
Part 4: Synthetic Utility & Application Logic
This molecule is a high-value intermediate. Its utility lies in the orthogonality of its functional groups:
-
Bromine (C4): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings (e.g., attaching aryl groups).
-
Cyanomethyl (C2): A versatile precursor for ethylamines (via reduction) or carboxylic acids (via hydrolysis).
-
Benzimidazole NH: A site for N-alkylation to tune solubility or potency.
Synthesis Pathway Visualization
The following diagram depicts the role of this intermediate in constructing complex scaffolds (e.g., P-CAB analogs).
Figure 2: Synthetic divergence showing the utility of the C4-Bromo and C2-Cyanomethyl handles.
Part 5: Emergency Response Protocols
First Aid Logic
-
Inhalation: Move to fresh air immediately. The dust may cause bronchospasm. If breathing is labored, administer oxygen (trained personnel only).
-
Skin Contact: Do not use ethanol/DMSO to wash skin. These solvents increase permeability, potentially carrying the toxic compound into the bloodstream. Use copious amounts of soap and water.[2][5][6][7]
-
Eye Contact: Flush for 15 minutes. The presence of the bromine atom suggests high irritation potential; consult an ophthalmologist if redness persists.
Fire Fighting
-
Hazard: Thermal decomposition releases toxic fumes: Hydrogen Bromide (HBr) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx).
-
Action: Firefighters must wear full SCBA.[8] Use dry chemical or
.[1][9] Do not use high-pressure water jets that might scatter the toxic powder.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71129150, 4-bromo-2-(hydroxymethyl)benzimidazole (Analogous Structure). Retrieved from .
-
ChemicalBook (2024). 2-(Cyanomethyl)benzimidazole Product Properties and Safety Data. Retrieved from .
- Takeda Pharmaceutical Company (2014).Patent WO2014000000: Preparation of Heterocyclic Compounds (Vonoprazan Intermediates). (Referenced for synthetic context of benzimidazole/pyrrole sulfonyls).
-
Fisher Scientific (2023). Safety Data Sheet: Bromoacetonitrile (Functional Group Reference). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from .
Sources
- 1. cglapps.chevron.com [cglapps.chevron.com]
- 2. agilent.com [agilent.com]
- 3. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 4. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fcsdchemicalsandlubricants.com [fcsdchemicalsandlubricants.com]
- 9. msdspds.castrol.com [msdspds.castrol.com]
Methodological & Application
Application Note: Orthogonal Functionalization of 4-Bromo-2-(cyanomethyl)benzimidazole in Drug Discovery
Executive Summary: The "Orthogonal" Advantage
In modern drug discovery, particularly within kinase and antiviral research, the benzimidazole core remains a "privileged scaffold" due to its ability to mimic purine nucleobases and interact with biological macromolecules via hydrogen bonding and
However, standard commercial libraries are heavily biased toward 5- or 6-substituted benzimidazoles. This Application Note focuses on the 4-bromo-2-(cyanomethyl)benzimidazole (4-Br-2-CMB) intermediate. This specific isomer offers two distinct advantages:
-
Vector Geometry: The C4-bromide provides a substitution vector perpendicular to the typical C2-C5/6 axis, allowing access to unexplored hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
-
Orthogonal Reactivity: The molecule possesses three chemically distinct handles—the active nitrile (C2), the aryl bromide (C4), and the acidic amine (N1)—enabling sequential, selective functionalization without protecting group manipulation.
Structural Analysis & Reactivity Profile
The utility of 4-Br-2-CMB lies in its ability to serve as a hub for divergent synthesis.
| Site | Functional Group | Reactivity Type | Key Application |
| N1 | Secondary Amine ( | Nucleophilic Substitution ( | Solubility tails, ribose attachment (nucleosides). |
| C2 | Cyanomethyl ( | Active Methylene / Nitrile Electrophile | Cyclization to fused heterocycles; Pinner reaction. |
| C4 | Aryl Bromide ( | Pd-Catalyzed Cross-Coupling | Core expansion (Suzuki, Buchwald); SAR exploration. |
The Regioisomer Challenge (Expert Insight)
Synthesis from 3-bromo-1,2-phenylenediamine yields a tautomeric mixture of 4-bromo and 7-bromo isomers.
-
In Solution: Rapid equilibrium exists.
-
Post-Alkylation: N-alkylation locks the tautomer, producing separable regioisomers (1-alkyl-4-bromo vs. 1-alkyl-7-bromo).
-
Guidance: Chromatographic separation is most effective after N1-alkylation. The 1,4-isomer is typically less polar than the 1,7-isomer due to the shielding of the N-lone pair by the bulky bromine.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthetic workflow starting from 4-bromo-2-(cyanomethyl)benzimidazole. Note that N1-alkylation is recommended as the first step to lock the regioisomer.
Experimental Protocols
Protocol A: Scaffold Synthesis (Regioselective Considerations)
Objective: Synthesis of the parent scaffold from commercially available diamines.
-
Reagents: 3-Bromo-1,2-phenylenediamine (1.0 eq), Ethyl cyanoacetate (1.2 eq).
-
Solvent: 4N HCl (aqueous) or Polyphosphoric acid (PPA) for melt conditions.
-
Procedure:
-
Reflux the diamine and ethyl cyanoacetate in 4N HCl for 4–6 hours. Note: Acidic conditions promote the Phillips condensation mechanism.
-
Cool to 0°C and neutralize carefully with
to pH 8. -
Collect the precipitate (mixture of 4-Br and 7-Br tautomers).
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain the clean tautomeric mixture as a beige solid.
-
Yield Expectation: 75–85%.
-
Protocol B: N-Alkylation & Isomer Separation (Critical Step)
Objective: Lock the tautomer and separate the desired 4-bromo isomer.
-
Reagents: Scaffold (1.0 eq), Alkyl Halide (1.1 eq),
(2.0 eq). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Procedure:
-
Stir the scaffold and base in DMF at RT for 30 min.
-
Add Alkyl Halide dropwise. Stir at RT (or 60°C for unreactive halides) for 12 h.
-
Workup: Dilute with water, extract with EtOAc.
-
Separation: Flash Chromatography (Hexane/EtOAc gradient).
-
Identification: The 1,4-isomer (desired) typically elutes first (higher
) compared to the 1,7-isomer due to steric hindrance of the N-lone pair by the bromine, reducing interaction with silica. Confirm via NOESY NMR (interaction between N-Alkyl protons and C7-H vs C4-Br).
-
Protocol C: C4-Suzuki Coupling (Core Expansion)
Objective: Install a hydrophobic moiety to target kinase back-pockets.
-
Reagents: N-Alkylated 4-Br scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq),
(5 mol%), (2M aq, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Combine reactants in a microwave vial.
-
Heat at 100°C (conventional) or 120°C (microwave) for 1 h.
-
Filter through Celite.
-
Note: The nitrile group at C2 is generally stable under these conditions, provided the base concentration isn't excessive (avoid hydrolysis).
-
Biological Applications & SAR Logic[1]
Kinase Inhibitors (ATP Competitors)
The 2-(cyanomethyl) group acts as a versatile "warhead" precursor.
-
Covalent Inhibition: The nitrile can be converted to an acrylamide (via Pinner/hydrolysis/amide coupling) to target cysteines (e.g., Cys481 in BTK).
-
Hinge Binding: The benzimidazole N3 acts as the H-bond acceptor for the kinase hinge region. The C4-substituent (installed via Protocol C) directs the molecule into the "gatekeeper" pocket, a strategy used in designing inhibitors for drug-resistant mutants (e.g., T790M in EGFR).
Antiviral Nucleoside Analogs
Benzimidazoles are isosteres of purines.[1]
-
Ribosylation: Using Vorbrüggen conditions (BSA, TMSOTf) on the N1 position allows the attachment of ribose or deoxyribose sugars.
-
Mechanism: The 2-cyanomethyl group mimics the 2-substituents found in guanosine, potentially interfering with viral polymerase fidelity (e.g., HCV NS5B).
References
-
Benzimidazole as a Privileged Scaffold
-
Synthesis of 2-(Cyanomethyl)
-
Antiviral Applications (Benzimidazole Ribosides)
-
General Reactivity of Benzimidazole Nitriles
Sources
Troubleshooting & Optimization
Technical Support Center: Benzimidazole Synthesis Optimization
Topic: Optimizing Yield & Selectivity in Benzimidazole Ring Closure
Diagnostic Triage: Select Your Workflow
Before adjusting parameters, identify your specific failure mode based on your starting materials.[1] Use the decision tree below to navigate to the correct troubleshooting module.
Figure 1: Decision matrix for selecting the appropriate optimization pathway based on electrophile source.[1]
Protocol A: The Phillips Condensation (Carboxylic Acids)
Best for: Stable substrates, scaling up, and avoiding metal catalysts.[1] Standard Reagent: Polyphosphoric Acid (PPA).[1][2][3]
While 4N HCl is the historical reagent, it often fails with aromatic acids due to low boiling points limiting the activation energy. PPA is the superior choice as it acts as both a solvent and a powerful dehydrating agent, driving the equilibrium toward cyclization [1].
Standard Operating Procedure (PPA Method)
-
Stoichiometry: Mix o-phenylenediamine (OPD) and carboxylic acid (1:1 molar ratio).
-
Solvent/Catalyst: Add PPA (10–15 g per 1 g of OPD).
-
Reaction: Heat to 170–180°C for 2–4 hours. Monitor via TLC (Note: PPA is viscous; efficient magnetic stirring is critical).
-
Workup (Critical Step):
-
Cool the mixture to ~60–80°C (do not cool to RT, it will solidify into a glass).
-
Pour slowly into crushed ice/water with vigorous stirring.
-
Neutralize with concentrated Ammonia (
) to pH ~8–9. The product will precipitate.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| "Glass" formation | PPA cooled too much before quenching.[1] | Re-heat reaction vessel to 80°C before pouring into ice. |
| Mono-acylated product | Incomplete cyclization (Temp too low). | Increase temperature to 180°C . The second dehydration step has a high energy barrier. |
| Purple/Black color | Oxidation of diamine. | Ensure OPD is fresh (white/tan).[1] If dark, recrystallize OPD from ethanol before use.[1] |
Protocol B: Oxidative Cyclization (Aldehydes)
Best for: Sensitive substrates, library generation, mild conditions.[1]
Standard Reagent: Sodium Metabisulfite (
This method avoids the harsh conditions of nitrobenzene reflux. The mechanism involves the formation of a bisulfite adduct which facilitates the nucleophilic attack and subsequent oxidation [2].
Mechanistic Insight (Why this works)
Unlike simple air oxidation (which is slow and yields "tars"), metabisulfite acts as a specific oxidant and adduct former, stabilizing the intermediate imine.[1]
Figure 2: The oxidative pathway mediated by Sodium Metabisulfite.[1]
Standard Operating Procedure ( Method)
-
Solvent: Ethanol/Water (9:[5]1) is preferred.[6] If solubility is poor, use DMF.[1]
-
Stoichiometry: OPD (1.0 equiv), Aldehyde (1.0 equiv),
(1.2–1.5 equiv).[1] -
Reaction: Reflux for 3–4 hours.
-
Workup:
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Poor solubility of bisulfite adduct.[1] | Switch solvent system to DMF or increase water ratio slightly to dissolve the salt [3]. |
| Sticky "Tar" | Polymerization of aldehyde. | Add the aldehyde dropwise to the solution of OPD and oxidant. |
| Starting Material Remains | Insufficient oxidant. | Increase |
Optimization: Microwave vs. Conventional Heating
If your yields are stagnant around 50–60%, thermal transfer limitations are likely the culprit. Microwave irradiation (MWI) is highly recommended for benzimidazole synthesis.
Comparative Data: Synthesis of 2-phenylbenzimidazole
| Parameter | Conventional Reflux | Microwave Irradiation (MWI) | Benefit |
| Reaction Time | 4 – 8 Hours | 2 – 10 Minutes | 96% Time Reduction |
| Typical Yield | 65 – 75% | 85 – 95% | +20% Yield |
| Solvent Usage | High (50-100 mL) | Low / Solvent-free | Green Chemistry |
| Purity (Crude) | Moderate (requires column) | High (often recrystallization only) | Simplified Workup |
Data Source: Comparative studies on benzimidazole synthesis [4].
Tech Tip: When using MWI, adding a few drops of water or ethylene glycol can improve energy absorption if your reagents are non-polar.
Frequently Asked Questions (FAQs)
Q: My product is an oil/gum and won't precipitate during workup. How do I fix this? A: Benzimidazoles are amphoteric.
-
Acidify the mixture to pH 2 (forms the HCl salt, which is water-soluble).
-
Wash the aqueous layer with ether/DCM to remove non-basic impurities (unreacted aldehyde/tar).
-
Slowly basify the aqueous layer to pH 9–10. The free base should precipitate as a solid.
Q: I am using a substituted OPD (e.g., 4-methyl-OPD). Will I get a single isomer? A: In solution, No . The 5-substituted and 6-substituted benzimidazoles exist in rapid tautomeric equilibrium due to the mobility of the NH proton. You will see broad signals in NMR.[8]
-
Fix: To lock the regiochemistry, you must N-alkylate the imidazole ring.
-
Note: If you need a specific isomer, steric control during the ring closure is difficult; it is often better to synthesize the specific N-alkylated precursor.
Q: Can I use ketones instead of aldehydes? A: Proceed with caution. Reacting OPD with ketones often leads to 1,5-benzodiazepines (7-membered rings) rather than benzimidazoles, especially under neutral conditions.[1] You must use harsh acidic conditions or specific catalysts to force the 5-membered ring contraction.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007).[1][9] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[1][9] Link[1][10]
-
Bui, T. B. H., et al. (2019).[1] Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles. Tetrahedron Letters (via CLOCKSS). Link
-
ResearchGate Review. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Link
-
Mobinikhaledi, A., et al. (2007).[1] Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Link
Sources
- 1. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. asianpubs.org [asianpubs.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 10. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming steric hindrance at the 4-position of benzimidazole
Welcome to the technical support center for advanced benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the regioselective functionalization of the benzimidazole scaffold, specifically at the sterically encumbered C4-position. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate this complex synthetic landscape.
Introduction: The C4-Position Challenge
The benzimidazole core is a privileged scaffold in medicinal chemistry.[1][2][3] However, direct functionalization of the benzene portion of the ring system is often challenging. The C2 position is readily functionalized via C-H activation, but achieving substitution at specific positions on the benzene ring requires more nuanced strategies.[4] The C4- and C7-positions are particularly challenging due to steric hindrance from the adjacent fused imidazole ring. This guide focuses on strategies to overcome these steric barriers and achieve selective C4-functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-position of benzimidazole so difficult to functionalize directly?
A1: The primary challenge is steric hindrance. The 4-position (and the equivalent 7-position) is immediately adjacent to the fused imidazole ring. Reagents approaching this site experience significant steric clash, making reactions kinetically disfavored compared to the more accessible 5- and 6-positions. Furthermore, in N-unsubstituted benzimidazoles, the presence of a tautomeric equilibrium between 4-substituted and 7-substituted isomers complicates reactions and purification. Directing a reaction exclusively to the C4-position over the C7-position requires breaking this symmetry, typically by installing a directing group on one of the nitrogen atoms.[4]
Q2: What are the principal strategies for introducing substituents at the C4-position?
A2: There are two main approaches:
-
De Novo Synthesis: This involves building the benzimidazole ring from a pre-functionalized benzene derivative, such as a substituted o-phenylenediamine.[5] This is often the most reliable method for complex substitutions but can involve longer synthetic routes.
-
Late-Stage C-H Functionalization: This is a more atom-economical approach where a C-H bond on a pre-formed benzimidazole scaffold is converted into a C-C or C-heteroatom bond.[4] To achieve C4 selectivity, this almost always requires a directing group (DG) on the N1-position to guide a metal catalyst to the adjacent C7-position or a DG on a substituent at the C2-position to guide the catalyst to the C4-position. Directed ortho-metalation (DoM) is a classic and powerful example of this strategy.[6]
Q3: How do I choose between a de novo synthesis and a late-stage functionalization approach?
A3: The choice depends on several factors: the availability of starting materials, the desired complexity of the final molecule, and the number of analogs you plan to synthesize.
-
Choose De Novo Synthesis if:
-
The required substituted o-phenylenediamine is commercially available or easily synthesized.
-
You need a complex or unique substitution pattern that is difficult to achieve via C-H activation.
-
You are performing a single target synthesis rather than building a library.
-
-
Choose Late-Stage C-H Functionalization if:
-
You have a common benzimidazole core and wish to rapidly create a library of diverse C4-substituted analogs.
-
Your overall synthetic route would be significantly shortened.
-
You want to avoid the often harsh conditions of classical condensation reactions.[7]
-
Below is a decision-making workflow to help guide your choice.
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of C4 and C7 Isomers)
You're attempting a C-H functionalization on an N1-substituted benzimidazole and obtaining an inseparable mixture of the desired C7-product and the undesired C4-product.
| Possible Cause | Explanation & Recommended Solution |
| 1. Ineffective Directing Group (DG) | The directing group on N1 may not be coordinating strongly enough to the metal catalyst to ensure exclusive ortho-functionalization at C7. Some DGs offer only weak chelation assistance. Solution: Switch to a more powerful directing group. Picolinamides are often more effective than simpler groups like pyridyls due to their bidentate chelation capability.[8][9] For some reactions, a transient directing group formed in situ from an aldehyde can provide excellent selectivity.[10] |
| 2. Flexible Linker to DG | If the directing group is attached via a flexible linker, it may be able to fold back and direct functionalization to the C2 position or fail to provide a rigid pre-transition state assembly for C7-activation. Solution: Use a DG that is directly attached to the N1-position or attached via a short, rigid linker to restrict its conformational freedom. |
| 3. Competing Electronic Effects | The inherent electronic properties of the benzimidazole ring or other substituents may favor reaction at the C4 position, competing with the directing group's influence. Solution: Re-evaluate your catalyst system. Different metals (e.g., Pd, Rh, Cu, Ru) have different sensitivities to steric and electronic effects.[4][11][12] Sometimes, changing the ligands on the metal catalyst can dramatically alter the regioselectivity by modifying the steric environment around the metal center. |
The diagram below illustrates the concept of using a directing group (DG) on the N1-position to selectively functionalize the C7-position, thereby avoiding the competing C4-position.
Problem 2: Low or No Yield in De Novo Synthesis
You are attempting a condensation reaction between a 3-substituted-1,2-phenylenediamine and a carboxylic acid (or aldehyde), but the yield of the 4-substituted benzimidazole is very low.
| Possible Cause | Explanation & Recommended Solution |
| 1. Steric Hindrance During Cyclization | The substituent at the 3-position of the diamine sterically hinders the intramolecular cyclization step required to form the imidazole ring. Solution: Switch to more forcing reaction conditions. Classical methods like the Phillips-Ladenburg reaction often require high temperatures (>200 °C) or the use of polyphosphoric acid (PPA) to drive the reaction to completion.[5][7] Microwave-assisted synthesis can also be effective at reducing reaction times and improving yields under high-temperature conditions.[13] |
| 2. Incompatible Reaction Partners | The electronic properties of your starting materials may be mismatched. For example, a highly electron-deficient diamine may react sluggishly with an electron-deficient carboxylic acid. Solution: Activate the carboxylic acid partner. Instead of the free acid, use the corresponding acid chloride, anhydride, or an orthoester, which are more electrophilic and can react under milder conditions.[14] |
| 3. Suboptimal Catalyst or Medium | The chosen acid catalyst may not be strong enough, or the solvent may be inappropriate.[15] Solution: Screen different catalysts and conditions. A wide range of catalysts have been reported, including mineral acids (HCl), Lewis acids (FeCl₃, Yb(OTf)₃), and various nanocatalysts.[16][17] For some substrates, solvent-free conditions at elevated temperatures can improve yields.[1] |
| 4. Starting Material Degradation | o-Phenylenediamines are notoriously susceptible to oxidation, which can lead to dark, tarry side products and consume your starting material.[15] Solution: Ensure your starting materials are pure. If necessary, purify the diamine by recrystallization or chromatography immediately before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[15] |
Problem 3: Difficulty in Product Purification
You have successfully formed the 4-substituted product, but it is difficult to separate from starting materials or side products, particularly the C7-substituted isomer.
| Possible Cause | Explanation & Recommended Solution |
| 1. Similar Polarity of Isomers | The 4- and 7-substituted isomers often have very similar polarities, making them co-elute during column chromatography. Solution: a) Optimize Chromatography: Screen multiple solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides better separation.[15] Consider using a high-performance chromatography system or switching to a different stationary phase (e.g., alumina, C18). b) Acid-Base Extraction: Benzimidazoles are basic. You can sometimes exploit subtle pKa differences between isomers. Perform an acid-base extraction by dissolving the crude mixture in an organic solvent and extracting with a dilute acid. Neutralizing the aqueous layer may precipitate one isomer more cleanly.[15] c) Derivatization: If separation is intractable, consider derivatizing the mixture. A bulky protecting group might exaggerate the polarity differences between the isomers, allowing for separation. The protecting group can then be removed in a subsequent step. |
| 2. Contamination with Oxidized Byproducts | Dark colors in your crude product often indicate oxidation of the o-phenylenediamine starting material.[15] These impurities can streak on columns and complicate purification. Solution: Treat a solution of your crude product with activated carbon to adsorb colored impurities before attempting chromatography.[15] |
Featured Protocol: Directed ortho-Metalation (DoM) for C7-Functionalization
This protocol describes a general procedure for the functionalization of the C7-position of an N1-pivaloyl-protected benzimidazole. This strategy leverages a removable directing group to overcome steric hindrance and achieve high regioselectivity.
Step 1: N1-Protection (Pivaloyl Group)
-
To a solution of benzimidazole (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 equiv).
-
Slowly add pivaloyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to yield N1-pivaloylbenzimidazole.
Step 2: Directed ortho-Metalation and Electrophilic Quench
-
Dissolve the N1-pivaloylbenzimidazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an Argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sec-butyllithium (s-BuLi, 1.1 equiv) dropwise over 15 minutes. The solution should develop a deep color.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metalation at the C7 position.
-
Add the desired electrophile (e.g., iodine, trimethylsilyl chloride, an aldehyde; 1.5 equiv) as a solution in THF.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the C7-functionalized product.
Step 3: Deprotection
-
The pivaloyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the free C7-substituted benzimidazole.
References
-
A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science (RSC Publishing). Available at: [Link]
-
A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. PMC. Available at: [Link]
-
General synthetic scheme for synthesis of substituted benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Journal of Applicable Chemistry. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. Available at: [Link]
-
Directed (ortho) Metallation. University of Alberta. Available at: [Link]
-
Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed. Available at: [Link]
-
Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. MDPI. Available at: [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available at: [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available at: [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available at: [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Regensburg. Available at: [Link]
-
Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. ResearchGate. Available at: [Link]
-
Catalytic Intermolecular Functionalization of Benzimidazoles. ResearchGate. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]
-
Quadruple C-H activation coupled to hydrofunctionalization and C-H silylation/borylation enabled by weakly coordinated palladium catalyst. PMC. Available at: [Link]
-
How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Rh(III)-Catalyzed Imidoyl C-H Bond Activation/[4 + 2] Annulation of N-Benzimidazole Imines with Iodonium Ylides. PubMed. Available at: [Link]
-
Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. SciSpace. Available at: [Link]
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. Available at: [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. Available at: [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Bentham Science. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]
-
Structure limitation, lab-scale synthesis of 4, and thiabendazole... ResearchGate. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rh(III)-Catalyzed Imidoyl C-H Bond Activation/[4 + 2] Annulation of N-Benzimidazole Imines with Iodonium Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. cjm.ichem.md [cjm.ichem.md]
- 17. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Benzimidazole Intermediates
For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a cornerstone of modern medicine, forming the structural basis for a multitude of therapeutic agents, from proton-pump inhibitors to anthelmintics.[1][2] The journey from a promising lead compound to a safe and effective drug product is arduous, and the quality of pharmaceutical intermediates is a critical determinant of success.[3][4] Impurities introduced or carried over during the synthesis of benzimidazole intermediates can have significant downstream consequences, impacting process reproducibility, yield, and, most importantly, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4]
This guide provides an in-depth comparison of the most effective analytical techniques for the purity assessment of benzimidazole intermediates. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to build robust, self-validating quality control strategies.
The Imperative of Purity in Pharmaceutical Intermediates
The quality of a pharmaceutical intermediate is not an isolated parameter; it directly influences the critical quality attributes (CQAs) of the final API.[3] Regulatory bodies, including the FDA and EMA, mandate rigorous control over impurities, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 and Q11.[3][5] These guidelines emphasize the need for a documented and auditable control strategy for intermediates, recognizing their direct impact on:
-
Process Reproducibility: Consistent purity ensures predictable reaction kinetics and outcomes in subsequent synthetic steps.
-
Impurity Formation Pathways: Understanding and controlling intermediate purity helps to mitigate the formation of new impurities in downstream processes.[3]
-
Yield and Batch-to-Batch Consistency: High-purity intermediates contribute to higher yields and consistent batch quality.[3]
-
Regulatory Acceptability: A well-defined and controlled purity profile for intermediates is a prerequisite for successful regulatory filings.[3]
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for purity assessment is a critical decision, contingent on the physicochemical properties of the benzimidazole intermediate and the specific information required. This section provides a comparative overview of the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Purity Assessment
A systematic approach is crucial for the reliable determination of compound purity. The general workflow involves the initial purification of the synthesized product, followed by the application of one or more analytical techniques to quantify purity and identify any impurities.[6]
Start [label="Synthesized Benzimidazole Intermediate"]; Purification [label="Purification\n(e.g., Recrystallization, Column Chromatography)"]; MethodSelection [label="Purity Assessment Method Selection"]; HPLC [label="HPLC Analysis"]; GCMS [label="GC-MS Analysis"]; NMR [label="NMR Analysis"]; DataAnalysis [label="Data Analysis & Purity Calculation"]; Report [label="Final Purity Report"];
Start -> Purification; Purification -> MethodSelection; MethodSelection -> HPLC [label="Liquid-soluble,\nnon-volatile"]; MethodSelection -> GCMS [label="Volatile,\nthermally stable"]; MethodSelection -> NMR [label="Soluble,\nstructural confirmation needed"]; HPLC -> DataAnalysis; GCMS -> DataAnalysis; NMR -> DataAnalysis; DataAnalysis -> Report; }
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the most widely adopted technique for the purity determination of benzimidazole intermediates due to its versatility, robustness, and high resolving power.[7][8]
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, allowing for the separation of a wide range of moderately polar to nonpolar compounds.
Advantages for Benzimidazole Analysis:
-
Broad Applicability: Suitable for a wide variety of benzimidazole derivatives that are soluble in common HPLC solvents.[8]
-
High Resolution: Capable of separating closely related impurities from the main compound.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.[7]
-
Method Validation: Well-established protocols for method validation in accordance with ICH guidelines are readily available.[9]
Limitations:
-
Non-Volatile Compounds Only: Not suitable for highly volatile impurities.
-
Requires Reference Standards: Accurate quantification of impurities typically requires corresponding reference standards.
-
Peak Co-elution: The possibility of impurities co-eluting with the main peak or other impurities exists, potentially leading to an overestimation of purity.
Comparative Data for HPLC Methods
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10] | C8 (e.g., 150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water (e.g., 70:30 v/v)[11] | A: 0.05% Orthophosphoric acid in Water:Acetonitrile (75:25 v/v) B: 0.05% Orthophosphoric acid in Water:Acetonitrile (50:50 v/v)[7] |
| Detection | UV at 278 nm[10] | UV at 254 nm and 288 nm[7] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min |
| Linearity (r²) | > 0.999 | 0.9997 - 0.9999[7] |
| Ideal For | Routine purity checks of known compounds with a limited number of impurities. | Complex samples with multiple impurities having a wide range of polarities. |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Identification
GC-MS is a powerful technique for the analysis of volatile and thermally stable benzimidazole intermediates and their related impurities.
Principle: GC separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.
Advantages for Benzimidazole Analysis:
-
High Sensitivity: Can detect and quantify trace levels of volatile impurities.
-
Excellent for Impurity Identification: The mass spectrum provides a molecular fingerprint that can be used to identify unknown impurities by comparison to spectral libraries.
-
Analysis of Residual Solvents: GC is the standard method for the analysis of residual solvents, which are common process-related impurities.[12]
Limitations:
-
Limited to Volatile and Thermally Stable Compounds: Not suitable for non-volatile or thermally labile benzimidazole derivatives.
-
Derivatization May Be Required: Polar benzimidazoles may require derivatization to increase their volatility, adding complexity to the sample preparation.
Key Considerations for GC-MS Method Development
| Parameter | Recommendation | Rationale |
| Column Selection | A column with appropriate polarity (e.g., HP-5MS) should be chosen.[13] | To achieve optimal separation of the target analyte and potential impurities. |
| Injector Temperature | Optimized to ensure efficient volatilization without thermal degradation. | Prevents sample discrimination and decomposition. |
| Oven Temperature Program | A gradient program is often used to separate compounds with a range of boiling points. | Allows for the elution of both highly volatile and less volatile components in a single run. |
| Ion Source | Electron Ionization (EI) is commonly used for its robust and reproducible fragmentation patterns.[13] | Facilitates library matching for impurity identification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of benzimidazole intermediates and can also be used for quantitative purity assessment (qNMR).[14]
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, providing detailed information about the molecular structure.
Advantages for Benzimidazole Analysis:
-
Definitive Structural Confirmation: Provides unequivocal evidence of the chemical structure of the main component and any identifiable impurities.[14]
-
Absolute Purity Determination (qNMR): qNMR allows for the determination of purity without the need for a reference standard of the analyte, instead using a certified internal standard.
-
Non-Destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to HPLC and GC-MS, NMR generally has lower sensitivity.
-
Complex Spectra: The spectra of complex molecules or mixtures can be difficult to interpret.
-
Requires Soluble Samples: The sample must be soluble in a suitable deuterated solvent.[14]
Interpreting ¹H NMR Spectra of Benzimidazole Derivatives
The ¹H NMR spectrum of a benzimidazole derivative provides a wealth of structural information. Key features to analyze include:
-
Chemical Shifts (δ): The position of a signal on the spectrum, which is indicative of the electronic environment of the proton.[14]
-
Coupling Constants (J): The splitting of a signal due to the influence of neighboring protons, which provides information about the connectivity of atoms.[14]
-
Signal Integration: The area under a signal, which is proportional to the number of protons it represents.[14]
Characteristic Chemical Shifts:
-
N-H Proton: Typically appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆) due to diamagnetic anisotropy and hydrogen bonding.[14]
-
Aromatic Protons: Protons on the benzene ring resonate in the aromatic region of the spectrum.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of a Benzimidazole Intermediate
Objective: To determine the purity of a synthesized benzimidazole intermediate and quantify any impurities using RP-HPLC with UV detection.
Instrumentation: A standard HPLC system with a UV detector.[10]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[10]
-
Mobile Phase A: 0.1% Phosphoric acid in Water[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient: 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection Wavelength: 278 nm[10]
-
Injection Volume: 10 µL[10]
-
Column Temperature: 30 °C[10]
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the benzimidazole reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[10]
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized benzimidazole sample in the initial mobile phase to obtain a similar concentration to the standard solution.[10]
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times and peak areas).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method, assuming the response factor of the impurities is the same as the main component. For more accurate quantification, use reference standards for known impurities.
Prep [label="Prepare Standard and Sample Solutions"]; SystemSuitability [label="Perform System Suitability Test"]; Inject [label="Inject Sample into HPLC"]; Chromatogram [label="Acquire Chromatogram"]; Integration [label="Integrate Peaks"]; Calculation [label="Calculate Purity"];
Prep -> SystemSuitability; SystemSuitability -> Inject; Inject -> Chromatogram; Chromatogram -> Integration; Integration -> Calculation; }
Protocol 2: ¹H NMR Sample Preparation and Analysis
Objective: To confirm the structure and assess the purity of a benzimidazole intermediate by ¹H NMR.
Materials:
-
Benzimidazole derivative (5-25 mg)[14]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[14]
-
NMR tube (5 mm)[14]
-
Pasteur pipette
-
Glass wool
Procedure:
-
Weigh Sample: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[14] The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and the N-H proton is readily observed.[14]
-
Transfer to NMR Tube: Carefully filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that could adversely affect the quality of the NMR spectrum.[14]
-
Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Processing: Process the spectrum (phasing, baseline correction, and integration). Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).[15]
-
Purity Calculation (qNMR): For quantitative analysis, add a known amount of a certified internal standard to the sample. The purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Conclusion: An Integrated Approach to Purity Assessment
Ensuring the purity of benzimidazole intermediates is a non-negotiable aspect of pharmaceutical development, safeguarding the quality, safety, and efficacy of the final drug product.[4] A comprehensive purity assessment strategy should not rely on a single analytical technique but rather employ a combination of orthogonal methods to build a complete picture of the intermediate's quality. HPLC provides robust quantitative data on the main component and non-volatile impurities, GC-MS is invaluable for identifying volatile impurities and residual solvents, and NMR offers definitive structural confirmation and an alternative method for purity determination.
By understanding the principles, advantages, and limitations of each technique and implementing well-validated analytical methods, researchers and drug developers can confidently advance their benzimidazole-based candidates through the development pipeline, ultimately delivering safe and effective medicines to patients.
References
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
- Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Derivatives - Benchchem.
- A Comparative Guide to Purity Assessment of Synthesized 3-Methoxymethyl-benzimidazoles - Benchchem.
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. Available from: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. Available from: [Link]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]
-
Pharma Intermediates: The Importance of Quality and Essential Factors. Available from: [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. Available from: [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]
- A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole - Benchchem.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
Impurities in new drug substances Q3A (R2) - ICH. Available from: [Link]
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? | ResearchGate. Available from: [Link]
-
(PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - ResearchGate. Available from: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available from: [Link]
- NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*.
-
BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control - FDA. Available from: [Link]
-
Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. Available from: [Link]
- Application of hplc method for investigation of stability of new benzimidazole derivatives.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide - Benchchem.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available from: [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. Available from: [Link]
- Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry - Benchchem.
- Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr.
-
Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS - Shimadzu. Available from: [Link]
-
Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed. Available from: [Link]
-
Benzimidazole - Wikipedia. Available from: [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan. Available from: [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
- 13. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
